Product packaging for H-ILE-LEU-OH(Cat. No.:CAS No. 26462-22-6)

H-ILE-LEU-OH

Cat. No.: B1588274
CAS No.: 26462-22-6
M. Wt: 244.33 g/mol
InChI Key: JWBXCSQZLLIOCI-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-ILE-LEU-OH is a dipeptide composed of the proteinogenic amino acids isoleucine (Ile) and leucine (Leu), both of which are essential branched-chain amino acids with critical roles in protein structure and human metabolism . This compound is a Leu analogue and is classified as a human metabolite, making it a subject of interest in metabolic research and biochemical studies . Dipeptides like this compound serve as valuable tools in scientific research. They are frequently utilized in the study of peptide structure and function, and can be incorporated into more complex peptide synthesis projects. Furthermore, such dipeptides are used in metabolic pathway analysis and in the preparation of specialized media for protein expression and labeling studies in microorganisms . While the specific mechanism of action for this compound is not fully elaborated in the available literature, related dipeptides are known to be involved in or influence various cellular processes. Researchers might employ this compound to investigate peptide transport, degradation, or its potential biological effects in model systems. The product is provided for research purposes only and is not intended for diagnostic or therapeutic use. It is essential to consult relevant safety data sheets before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N2O3 B1588274 H-ILE-LEU-OH CAS No. 26462-22-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXCSQZLLIOCI-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427071
Record name Isoleucyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26462-22-6
Record name Isoleucyl-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Characterization of Isoleucyl Leucine

Mass Spectrometry (MS) for Dipeptide Identification and Isomer Differentiation

Mass spectrometry has emerged as a primary tool for peptide sequencing, yet the identical mass of isoleucine and leucine (B10760876) requires specialized fragmentation techniques to distinguish between them. rapidnovor.comnews-medical.netabterrabio.com

W-Ion Determination for Isoleucine/Leucine Discrimination

A key strategy for differentiating between isoleucine and leucine involves the generation and analysis of w-ions. rapidnovor.com When z-ions, which are C-terminal fragments containing the amino acid side chains, undergo fragmentation, they can produce w-ions. rapidnovor.com While isoleucine and leucine are isobaric, their corresponding w-ions are not. rapidnovor.com This difference arises from the distinct fragmentation patterns of their side chains. Leucine fragmentation typically results in the loss of an isopropyl group (a loss of C3H7 from the z-ion), while isoleucine fragmentation leads to the ejection of an ethyl group (a loss of C2H5 from the z-ion). abterrabio.com The detection of these characteristic mass losses allows for the unambiguous identification of each isomer. abterrabio.comsciex.com

Specifically, electron-based MS/MS methods can induce secondary fragmentation of the side chains of leucine or isoleucine within the z-ions, leading to the formation of diagnostic w-ions. sciex.comsciex.com For leucine, a characteristic w-ion is observed at z-43, corresponding to the loss of 43 Da. For isoleucine, the diagnostic w-ion appears at z-29, indicating a loss of 29 Da. sciex.comsciex.com The presence of these signature w-ions provides clear evidence for the specific isomer present in the peptide sequence. sciex.com

Electron Activated Dissociation (EAD) for Isomeric Analysis

Electron Activated Dissociation (EAD) is a powerful technique for distinguishing between isomeric amino acids like leucine and isoleucine. sciex.comsciex.com EAD induces fragmentation of the peptide backbone and, crucially, the amino acid side chains within z-ions to generate residue-specific w-ions. sciex.com This method has proven effective in generating the signature w-ions, z-43 for leucine and z-29 for isoleucine, enabling their clear differentiation. sciex.comsciex.com

Research has demonstrated that EAD is both fast and sensitive, allowing for the confident identification of even low-abundant species and unambiguous differentiation of amino acid isomers. sciex.com For instance, in studies of biotherapeutics, EAD has been successfully used to identify and characterize peptides containing both leucine and isoleucine by detecting their respective diagnostic fragments. sciex.com An optimal electron kinetic energy of 7 eV is often applied to effectively generate these diagnostic fragments for Leu and Ile differentiation. sciex.comsciex.com

Electron-Transfer High-Energy Collision Dissociation (EThcD) Applications

Electron-Transfer High-Energy Collision Dissociation (EThcD) is another advanced fragmentation technique that facilitates the differentiation of isoleucine and leucine. rapidnovor.comnews-medical.net EThcD combines electron transfer and higher-energy collision dissociation to produce extensive fragmentation of the peptide backbone, resulting in MS/MS spectra that contain both b/y and c/z ions. bioinfor.com This rich fragmentation is advantageous for de novo peptide sequencing. bioinfor.com

Crucially, EThcD of z-ions yields the characteristic w-ions necessary to distinguish between Ile and Leu. rapidnovor.com This method involves a multi-stage fragmentation process where z-ions are first produced by electron-transfer dissociation (ETD) from multiply charged precursor ions. researchgate.netnih.gov These primary ions are then further fragmented by higher-energy collisional dissociation (HCD), leading to the formation of w-ions with different masses for leucine and isoleucine. researchgate.netnih.gov This approach has been successfully applied to the sequencing of various peptides, including those with intact disulfide bonds, demonstrating its robustness and high efficiency in isomer discrimination. acs.org

Low Energy Electrospray Ionization-Trap MSn Methodologies

Low-energy Electrospray Ionization-Trap (ESI-Trap) multi-stage mass spectrometry (MSn) provides a viable method for distinguishing between isoleucine and leucine, even with older, lower-resolution instruments. nih.gov In single-stage tandem mass acquisition (MS2), these isomers are typically indistinguishable. nih.govcapes.gov.br However, by employing consecutive MSn experiments, it is possible to exploit the gas-phase fragmentation of isoleucine, which leads to a diagnostic ion at m/z 69. nih.govcapes.gov.brresearchgate.net

This method involves the collision-induced dissociation (CID) of the protonated molecular ions of isoleucine and leucine, which both produce an immonium ion at m/z 86. researchgate.net Further CID of this immonium ion results in the loss of ammonia, generating a fragment at m/z 69. researchgate.net This m/z 69 ion is produced in significantly greater abundance for isoleucine compared to leucine. researchgate.netrsc.org This difference in abundance in the MS3 spectrum allows for the reliable differentiation of the two isomers. nih.govacs.orgnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure of molecules in solution, providing detailed information about the connectivity and spatial arrangement of atoms. researchgate.netyoutube.com

Application of 1H NMR and 13C NMR for Structural Elucidation

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the structural elucidation of dipeptides like Isoleucyl-Leucine. walisongo.ac.idacs.org

¹H NMR: A standard proton (¹H) NMR spectrum provides information about the chemical environment of each proton in the molecule. walisongo.ac.idacs.org In a dipeptide, the chemical shifts of the α-protons are particularly informative. The order in which the amino acids are connected in the dipeptide influences the chemical shift of at least the α-protons. walisongo.ac.idacs.org By comparing the ¹H NMR spectrum of the dipeptide with the spectra of its constituent amino acids, it is possible to identify the amino acid residues. walisongo.ac.idacs.org For example, representative ¹H-NMR spectra of isoleucine and leucine show distinct chemical shifts for their various protons. researchgate.net

¹³C NMR: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The biosynthesis of L-[¹³C]isoleucine has been studied using ¹³C NMR, demonstrating the ability to achieve site-specific labeling and enrichment, which can be valuable for detailed structural studies. nih.gov

2D NMR: For more complex molecules like dipeptides where 1D NMR signals may overlap, 2D NMR techniques such as Correlation Spectroscopy (COSY) are essential. walisongo.ac.idacs.org A COSY (¹H-¹H) spectrum reveals correlations between protons that are coupled to each other (typically through two or three bonds), allowing for the assignment of all proton peaks in the more complicated 1D spectrum of the dipeptide. walisongo.ac.idacs.org This information is crucial for confirming the sequence and structure of the dipeptide. researchgate.net

Interactive Data Table: Diagnostic Mass Spectrometry Fragments for Isoleucine and Leucine

Amino AcidFragmentation TechniqueParent IonDiagnostic Fragment IonMass Loss (Da)Reference
IsoleucineEAD/EThcDz-ionw-ion (z-29)29 (C₂H₅) sciex.com, abterrabio.com, sciex.com
LeucineEAD/EThcDz-ionw-ion (z-43)43 (C₃H₇) sciex.com, abterrabio.com, sciex.com
IsoleucineLow Energy ESI-Trap MS³Immonium ion (m/z 86)m/z 6917 (NH₃) rsc.org, nih.gov, researchgate.net

Computational NMR for Dipeptide Conformational Analysis

Computational methods, particularly those combining Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical calculations, are powerful tools for elucidating the three-dimensional structures of peptides like Isoleucyl-Leucine (H-ILE-LEU-OH) in solution. digitellinc.comcopernicus.org These approaches can predict NMR chemical shifts, which are highly sensitive to the local chemical environment and conformation of the molecule. oup.com

The process often begins with generating a potential energy surface (PES) by systematically rotating key dihedral angles within the dipeptide. auremn.org.br This helps identify the most stable conformers. auremn.org.br Subsequently, higher-level theoretical methods, such as Density Functional Theory (DFT), are employed to optimize the geometries and calculate the energies of these conformers. auremn.org.brmdpi.com The accuracy of these predictions can be enhanced by considering solvent effects, often through self-consistent reaction field (SCRF) continuum models. illinois.edu

For dipeptides, the sequence of amino acids significantly influences the chemical shifts, particularly of the α-protons. acs.org Two-dimensional NMR techniques, like Correlation Spectroscopy (COSY), are instrumental in assigning all proton signals in the more complex 1D ¹H NMR spectrum of the dipeptide. acs.org Furthermore, Nuclear Overhauser Effect (NOE) data from 2D-NOESY or 2D-ROESY spectra provide interatomic distances, which are crucial for calculating the peptide's structure. digitellinc.com

Studies have shown that for leucine and isoleucine residues, the conformation of the side chain can be determined from ¹³C NMR chemical shifts due to the γ-gauche effect. researchgate.net For instance, the conformation of L-isoleucine bound to an enzyme was determined to be the gauche+ form around the Cα-Cβ bond and the trans form around the Cβ-Cγ1 bond through transferred NOE (TRNOE) analysis. nih.gov

The combination of experimental NMR data with computational models allows for a more comprehensive understanding of the conformational space available to the dipeptide in solution. digitellinc.com This integrated approach, sometimes referred to as NMR analysis of molecular flexibility in solution (NAMFIS), involves comparing experimental data with calculated parameters for an ensemble of in silico generated conformers to find the best-fit population-weighted model. copernicus.org

Table 1: Computational and NMR Methods for Dipeptide Analysis

MethodApplicationKey Findings for Dipeptides
Density Functional Theory (DFT) Calculation of stable structures and theoretical NMR chemical shifts. mdpi.comProvides insights into the most stable conformers and their relative energies. auremn.org.br
¹H and ¹³C NMR Spectroscopy Experimental determination of chemical shifts and coupling constants. acs.orgresearchgate.netChemical shifts are sensitive to amino acid sequence and side-chain conformation. acs.orgresearchgate.net
2D-COSY NMR Assignment of proton resonances in the dipeptide spectrum. acs.orgHelps in the complete assignment of the ¹H NMR spectrum. acs.org
2D-NOESY/ROESY NMR Measurement of interatomic distances to determine 3D structure. digitellinc.comProvides crucial distance restraints for structural calculations. digitellinc.com
Transferred NOE (TRNOE) Analysis of the conformation of a ligand bound to a larger molecule. nih.govDetermines the bound conformation of amino acids like isoleucine. nih.gov

Chromatographic Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides, offering high resolution and versatility. hplc.eunih.gov Various HPLC modes are employed to separate peptides based on differences in their physical and chemical properties such as size, charge, and hydrophobicity. nih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for the quantitative analysis of amino acids and peptides. mdpi.comresearchgate.net For amino acids that lack a strong UV chromophore, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) or 2,3-naphthalenedicarboxaldehyde (NDA) is often employed to enhance detection sensitivity. mdpi.comoup.comresearchgate.net

Reversed-Phase HPLC (RP-HPLC) as a Standard Purification Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for peptide separation and purification. hplc.eunih.gov It separates molecules based on their hydrophobicity. nih.gov The stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724). hplc.eugoogle.com Peptides are eluted in order of increasing hydrophobicity. nih.gov

RP-HPLC is highly effective for separating closely related peptides, even those differing by a single amino acid. hplc.eu The purity of oligonucleotides and peptides for applications like diagnostics can be monitored effectively using this method. eurogentec.com For preparative purification, sample loads of up to 200 mg can be processed on analytical columns. nih.gov

Table 2: Typical RP-HPLC Parameters for Peptide Separation

ParameterDescriptionCommon Conditions
Stationary Phase Hydrophobic bonded silica (B1680970)C18, C8
Mobile Phase A Aqueous component0.1% Trifluoroacetic acid (TFA) in water hplc.eu
Mobile Phase B Organic modifierAcetonitrile with 0.1% TFA hplc.eu
Elution Gradient elutionIncreasing concentration of Mobile Phase B
Detection UV absorbance214 nm or 280 nm mdpi.com
Ion-Exchange Chromatography (IEC) for Charged Peptides

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. wikipedia.orggsconlinepress.com This technique is particularly useful for purifying charged biomolecules like peptides. gsconlinepress.comconductscience.com The stationary phase consists of a matrix with charged functional groups. wikipedia.orgconductscience.com In cation-exchange chromatography, a negatively charged stationary phase is used to retain positively charged peptides, while anion-exchange chromatography uses a positively charged stationary phase for negatively charged peptides. wikipedia.org

The separation is achieved by the reversible interaction between the charged peptide and the oppositely charged stationary phase. conductscience.com Elution is typically accomplished by increasing the salt concentration or changing the pH of the mobile phase. google.comnih.gov IEC is a powerful tool for assessing charge heterogeneity in therapeutic proteins and peptides. conductscience.com

Size-Exclusion Chromatography (SEC) for Peptide Homogeneity

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size in solution. waters.comphenomenex.com This technique is considered the "gold standard" for quantifying aggregates, monomers, and fragments of biotherapeutic peptides and proteins. waters.com The stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. phenomenex.com

SEC is valuable for fractionating complex peptide mixtures as an initial step in a multi-dimensional chromatography workflow. technosaurus.co.jp To minimize unwanted interactions between peptides and the column matrix, such as ionic and hydrophobic interactions, mobile phases often contain high salt concentrations or organic additives. sepax-tech.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptides

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that is well-suited for the separation of polar and hydrophilic compounds like Isoleucyl-Leucine. thermofisher.com In HILIC, the stationary phase is polar (e.g., unbonded silica or silica with bonded polar functional groups), and the mobile phase is a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. chromatographyonline.com

The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar analytes are more strongly retained. chromatographyonline.com HILIC can effectively separate constitutional isomers like leucine and isoleucine. chromatographyonline.comhplc.eu This technique offers complementary selectivity to RP-HPLC, where polar compounds often show poor retention.

Table 3: Comparison of HPLC Techniques for Peptide Analysis

TechniquePrinciple of SeparationTypical AnalytesStationary PhaseMobile Phase
RP-HPLC Hydrophobicity nih.govPeptides of varying hydrophobicity hplc.euNonpolar (e.g., C18) hplc.euPolar (Water/Acetonitrile gradient) hplc.eu
IEC Net Charge wikipedia.orgCharged peptides and proteins gsconlinepress.comCharged (Anionic or Cationic) wikipedia.orgAqueous buffer with salt gradient or pH gradient google.com
SEC Molecular Size phenomenex.comPeptide aggregates, monomers, fragments waters.comPorous particles phenomenex.comAqueous buffer technosaurus.co.jp
HILIC Polarity/Hydrophilicity Polar and hydrophilic peptides thermofisher.comPolar (e.g., Silica) High organic solvent with low aqueous content

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of peptides like Isoleucyl-Leucine. ijsrtjournal.com This is achieved by using columns packed with sub-2µm particles, which allows for higher flow rates and more efficient separations at high pressures. ijsrtjournal.com

For the analysis of dipeptides, which are often polar, Hydrophilic Interaction Chromatography (HILIC) is a suitable UPLC mode. waters.com HILIC columns, such as those with amide or bridged ethylene (B1197577) hybrid (BEH) chemistries, are effective for retaining and separating polar compounds. waters.comwaters.com The mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) with a smaller amount of aqueous buffer. waters.com

A common approach involves gradient elution, where the proportion of the aqueous phase is increased over time to elute the analytes. For instance, a gradient could start with a high concentration of acetonitrile and gradually increase the aqueous component. waters.comresearchgate.net Detection is often performed using UV or mass spectrometry (MS). ijsrtjournal.comwaters.com UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) provides high specificity and sensitivity, making it a powerful tool for identifying and quantifying dipeptides. nih.govresearchgate.net

Table 1: Illustrative UPLC Conditions for Dipeptide Analysis

ParameterCondition
Column ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm waters.com
Mobile Phase A 50/50 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 9.0 waters.com
Mobile Phase B 95/5 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 9.0 waters.com
Flow Rate 0.5 mL/min waters.com
Column Temperature 30 °C waters.com
Detector Mass Spectrometer (MS) waters.com
Injection Volume 5 µL waters.com

This table presents a representative set of conditions and may require optimization for the specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique for the separation and qualitative analysis of amino acids and peptides. researchgate.netscribd.com The separation is based on the differential partitioning of the analyte between a stationary phase (a thin layer of adsorbent material, such as silica gel or cellulose (B213188), on a flat carrier) and a mobile phase (a solvent or mixture of solvents). sjomr.org.inbutterworth-labs.co.uk

For the separation of isoleucine and leucine, which are isomers, specific mobile phase compositions are required to achieve resolution. researchgate.net A common stationary phase is silica gel 60 F254. sjomr.org.in The mobile phase composition is critical; for instance, a mixture of butanol, acetic acid, and water can be effective for separating amino acids on cellulose or silica gel plates. researchgate.netsjomr.org.inbutterworth-labs.co.uk After development, the spots are visualized, typically by spraying with a ninhydrin (B49086) solution and heating, which reacts with the amino groups to produce colored spots. researchgate.netbutterworth-labs.co.uk The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used for identification. scribd.com

Table 2: Example TLC System for Amino Acid Separation

ComponentDescription
Stationary Phase Silica gel 60F 254 pre-coated plates sjomr.org.in
Mobile Phase Butanol: Acetone: Acetic Acid: Water (14:14:4:8 v/v/v/v) sjomr.org.in
Detection Ninhydrin spray followed by heating researchgate.netbutterworth-labs.co.uk

This table provides an example system; optimization may be necessary for clear separation of Isoleucyl-Leucine and its constituent amino acids.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. shimadzu.czwikipedia.org The stationary phase consists of porous beads. creative-biostructure.com Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules can enter the pores, resulting in a longer retention time. shimadzu.czcreative-biostructure.com

GPC is particularly useful for separating polymers and larger molecules but can also be applied to smaller molecules like dipeptides to separate them from larger protein fragments or other high-molecular-weight impurities. wikipedia.orggilson.com The choice of the stationary phase (gel) and mobile phase (eluent) depends on the analyte's properties. creative-biostructure.com For peptides, aqueous mobile phases are typically used in a technique often referred to as Gel Filtration Chromatography (GFC). shimadzu.cz

The elution volume of a molecule is related to its molecular weight. By calibrating the column with standards of known molecular weights, the approximate molecular weight of the sample components can be determined. wikipedia.org

Table 3: General Principles of GPC/SEC

PrincipleDescription
Separation Basis Molecular size (hydrodynamic volume) wikipedia.org
Elution Order Larger molecules elute before smaller molecules shimadzu.cz
Stationary Phase Porous gel beads creative-biostructure.com
Application Separation of molecules based on size, removal of high molecular weight contaminants gilson.com

Amino Acid Analysis via Hydrolysis and Subsequent Quantification

To confirm the identity and purity of Isoleucyl-Leucine, the peptide bond is cleaved through hydrolysis to release the individual constituent amino acids, isoleucine and leucine. usp.orgdiva-portal.org Subsequent analysis quantifies these amino acids.

Acid hydrolysis is a common method, typically using 6N hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C) for a set period, often 24 hours. cerealsgrains.orgnasa.gov However, this method can lead to the partial or complete destruction of certain amino acids, though isoleucine and leucine are relatively stable under these conditions. usp.orgpublish.csiro.au Peptide bonds involving isoleucine can be particularly resistant to hydrolysis, sometimes requiring longer hydrolysis times for complete cleavage. publish.csiro.au

Following hydrolysis, the resulting amino acid mixture is analyzed. This is frequently done using chromatographic techniques like ion-exchange chromatography or reversed-phase HPLC/UPLC, often with a derivatization step to enhance detection. butterworth-labs.co.ukcerealsgrains.org For example, pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) allows for sensitive UV or fluorescence detection. cerealsgrains.orgresearchgate.net The amounts of isoleucine and leucine are then quantified by comparing their peak areas to those of known standards. nih.gov This analysis should yield an equimolar ratio of isoleucine and leucine for pure this compound.

Table 4: Common Amino Acid Hydrolysis and Analysis Steps

StepMethodKey Considerations
Hydrolysis 6N HCl at 110-150°C cerealsgrains.orgpublish.csiro.aunih.govPeptide bonds involving isoleucine can be resistant, potentially requiring longer hydrolysis times. publish.csiro.au
Separation Ion-Exchange or Reversed-Phase UPLC/HPLC butterworth-labs.co.ukcerealsgrains.orgDerivatization (e.g., with AQC) is often used to improve detection. cerealsgrains.orgresearchgate.net
Quantification Comparison with amino acid standards nih.govShould confirm a 1:1 molar ratio of isoleucine to leucine.

Biological and Physiological Significance of H Ile Leu Oh

General Physiological and Cell-Signaling Roles of Dipeptides

Dipeptides, compounds consisting of two amino acids linked by a peptide bond, are more than just intermediates in protein digestion and synthesis. numberanalytics.comwikipedia.org They are a distinct class of bioactive molecules with diverse and crucial roles in physiological processes. numberanalytics.comcore.ac.uk Dietary proteins are broken down into dipeptides and amino acids, with dipeptides being absorbed more rapidly than their single amino acid counterparts through a distinct transport mechanism. wikipedia.org

Beyond their role as substrates for protein synthesis, dipeptides function as signaling molecules, influencing various cellular pathways and physiological responses. numberanalytics.comresearchgate.net Their functions include:

Neurotransmission: Certain dipeptides can act as neurotransmitters or neuromodulators, playing a role in processes like pain regulation in the brain. numberanalytics.comwikipedia.org

Enzyme Regulation: They can activate or inhibit enzyme activity, thereby influencing metabolic pathways. taylorandfrancis.com

Cell-to-Cell Signaling: Dipeptides are involved in cellular communication, including quorum sensing in microorganisms. nih.gov

Gene Expression: Some dipeptides, particularly cyclic dipeptides (diketopiperazines), can influence gene expression and are involved in regulating cell division. nih.gov

Metabolic Regulation: Dipeptides act as metabolic switches, helping to reprogram cellular metabolism in response to environmental changes, such as light-dark cycles in plants. frontiersin.org They contribute to nitrogen reallocation and can influence plant growth and stress tolerance. researchgate.net

Dipeptides like carnosine and anserine, found in muscle tissue, contribute to acid-base regulation and contractile function. taylorandfrancis.comnih.gov The wide-ranging activities of dipeptides underscore their importance as a distinct class of biological regulators. researchgate.netcore.ac.uk

Regulatory Functions in Protein and Energy Metabolism

The constituent amino acids of H-ILE-LEU-OH, isoleucine and leucine (B10760876), are potent nutritional signaling molecules, particularly known for their roles in regulating protein and energy balance. frontiersin.org They are not merely building blocks but active modulators of key metabolic pathways.

Leucine and isoleucine are recognized as critical regulators of protein synthesis, a fundamental process for cell growth, maintenance, and function. frontiersin.orgnih.gov Leucine, in particular, is unique among branched-chain amino acids (BCAAs) for its potent ability to stimulate protein synthesis in muscle tissue. researchgate.net

The regulatory effects are largely mediated through the activation of key signaling proteins involved in the initiation and elongation phases of mRNA translation. cambridge.org Research in bovine mammary cells and tissue slices has demonstrated that the omission of either L-isoleucine or L-leucine from the culture medium significantly reduces the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR) and ribosomal protein S6 (rpS6), key markers of protein synthesis activation. nih.gov Conversely, the addition of L-isoleucine or L-leucine can increase the phosphorylation of these signaling molecules. nih.gov This indicates that both amino acids independently signal to the protein synthesis machinery. nih.govresearchgate.net

Studies have shown that a lack of leucine or a mix of leucine, isoleucine, and valine can inhibit protein synthesis by affecting translation initiation factors. cambridge.orgcambridge.org Leucine stimulates protein synthesis by enhancing the availability of the eukaryotic initiation factor eIF4E to form an active complex, a critical step in translation initiation. researchgate.net

Table 1: Effect of Isoleucine and Leucine on Protein Synthesis Signaling Molecules An interactive data table summarizing research findings on how isoleucine and leucine affect key proteins involved in the regulation of protein synthesis.

Amino AcidTarget MoleculeObserved EffectCell/Tissue ModelCitation
L-Isoleucine mTOR↑ PhosphorylationMAC-T cells, Bovine Mammary Tissue nih.gov
L-Isoleucine S6K1↑ PhosphorylationBovine Mammary Tissue nih.gov
L-Isoleucine rpS6↑ PhosphorylationMAC-T cells, Bovine Mammary Tissue nih.gov
L-Leucine mTOR↑ PhosphorylationMAC-T cells, Bovine Mammary Tissue nih.govresearchgate.net
L-Leucine rpS6↑ PhosphorylationMAC-T cells nih.govresearchgate.net
L-Leucine 4E-BP1↑ PhosphorylationRat Skeletal Muscle researchgate.net
L-Leucine eEF2↓ PhosphorylationNot Specified cambridge.orgcambridge.org

Isoleucine and leucine play significant roles in the regulation of glucose homeostasis. mdpi.comnih.gov Isoleucine, in particular, has been shown to have a hypoglycemic effect. nih.govresearchgate.net Oral administration of isoleucine can significantly decrease plasma glucose concentrations in rats. nih.gov This effect is attributed to two primary mechanisms: the stimulation of glucose uptake into skeletal muscle and the suppression of glucose production (gluconeogenesis) in the liver. nih.govresearchgate.net

Table 2: Research Findings on the Influence of Isoleucine and Leucine on Glucose Metabolism An interactive data table summarizing key findings from studies on the effects of isoleucine and leucine on glucose regulation.

Amino AcidParameterEffectModel SystemCitation
Isoleucine Plasma Glucose↓ DecreasedRats mdpi.comnih.gov
Isoleucine Skeletal Muscle Glucose Uptake↑ IncreasedRats nih.gov
Isoleucine Hepatic Glucose Production↓ DecreasedRats mdpi.comresearchgate.net
Leucine Hepatic Glucose Production↓ DecreasedHumans nih.gov
Leucine Glucose ToleranceImprovedMice nih.gov

The branched-chain amino acids that constitute this compound are also deeply integrated into lipid metabolism. nih.gov Both isoleucine and leucine can serve as precursors for the synthesis of lipids, including phospholipids (B1166683) and sterols, particularly in tissues like the aorta. nih.gov The catabolism of isoleucine results in the production of acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic. drugbank.com Leucine's breakdown yields acetyl-CoA and acetoacetyl-CoA, classifying it as strictly ketogenic. drugbank.com

Influence on Glucose Metabolism

Involvement in Cellular Signaling Pathways

The metabolic effects of this compound's components are largely mediated through their influence on central cellular signaling networks. The PI3K/AKT/mTOR pathway is a primary hub through which cells integrate nutrient signals to control growth, proliferation, and metabolism. wikipedia.orgfrontiersin.org

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates the cell cycle, protein synthesis, and cell growth in response to various stimuli, including nutrients. wikipedia.orgmdpi.com Leucine and isoleucine are powerful activators of this pathway, particularly of the mTOR complex 1 (mTORC1). frontiersin.orgnih.gov

Leucine, acting as a direct signaling molecule, promotes the activation of mTORC1. glpbio.com This activation is crucial for its stimulatory effects on protein synthesis. frontiersin.org The mechanism involves an intracellular leucine sensor, leucyl-tRNA synthetase (LRS), which, upon binding leucine, interacts with Rag GTPases to activate mTORC1 at the lysosomal surface. biocon.re.krresearchgate.net Isoleucine also activates mTORC1 signaling, and this process is similarly mediated by LRS. biocon.re.kr

Studies have demonstrated that the absence of leucine or isoleucine leads to a decrease in the phosphorylation of mTOR and its downstream targets, such as S6K1 and 4E-BP1, effectively shutting down the signaling cascade. nih.govresearchgate.net Conversely, supplementing with these amino acids enhances the phosphorylation and activation of these key proteins. nih.govresearchgate.net The constitutive activation of the PI3K/Akt/mTOR network is a feature in certain diseases, highlighting its importance in cell growth and survival. nih.gov Therefore, the ability of this compound's constituent amino acids to modulate this pathway places it at a central node of metabolic control.

Role as Enzyme Substrates or Inhibitors

This compound and related peptides have been studied for their interactions with several key enzymes involved in physiological regulation.

Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity

Angiotensin I-converting enzyme (ACE) is a crucial enzyme in the renin-angiotensin system, which regulates blood pressure. scielo.brjfda-online.com It converts angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. scielo.brtandfonline.com Inhibition of ACE is a key mechanism for controlling hypertension. scielo.br

Research has shown that peptides containing isoleucine and leucine can exhibit ACE inhibitory activity. The potency of this inhibition is influenced by the amino acid sequence, particularly the C-terminal and N-terminal residues. scielo.br Peptides with hydrophobic or aromatic amino acids at the C-terminus and branched-chain hydrophobic amino acids like isoleucine and leucine at the N-terminus tend to show higher ACE inhibitory activity. scielo.br

For instance, a study on peptides from egg white proteins identified the sequence Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu with a potent ACE inhibitory activity, showing a half-maximal inhibitory concentration (IC50) of 4.7 µM. nih.gov Another peptide, Ile-Phe-Leu, isolated from fermented soybean food, had an IC50 value of 44.8 µM. tandfonline.com While the dipeptide this compound itself is a component of these larger inhibitory peptides, its specific and independent ACE inhibitory activity requires further detailed investigation.

Peptide SequenceSourceACE Inhibitory Activity (IC50)
Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-LeuEgg White Protein4.7 µM nih.gov
Ile-Phe-LeuFermented Soybean Food (Tofuyo)44.8 µM tandfonline.com
Thr-Thr-Met-Pro-Leu-Trpαs1-Casein16 µM tandfonline.com

Inhibition of Neurotensin (B549771)/Neuromedin N Degrading Enzymes

Neurotensin (NT) is a tridecapeptide that acts as a neuromodulator in the central nervous system. frontiersin.org Its biological activity is terminated by enzymatic degradation. The C-terminal dipeptide of neurotensin is Tyr-Ile-Leu. frontiersin.org The dipeptide this compound is part of the C-terminal sequence of neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH). frontiersin.org

Research has focused on developing inhibitors for the enzymes that degrade neurotensin, such as endopeptidase 24.16 (neurolysin). researchgate.netscispace.com The dipeptide Pro-Ile has been identified as a potent inhibitor of endopeptidase 24.16, with a Ki of approximately 90 µM. researchgate.net While this compound is a component of the neurotensin sequence that is cleaved, studies on its direct inhibitory activity against these specific degrading enzymes are limited. However, a synthetic compound, JMV-390-1, which is based on the C-terminal sequence of neurotensin and incorporates an isoleucyl-leucine moiety, acts as a potent inhibitor of several neurotensin-degrading enzymes, including endopeptidase 24.16, endopeptidase 24.15, and neutral endopeptidase, with IC50 values in the nanomolar range (30 to 60 nM). This suggests the Ile-Leu sequence is critical for binding to the active sites of these enzymes.

Interactions with Proteases and Peptidases

The stability and function of peptides like this compound are influenced by their interactions with various proteases and peptidases. The peptide bond between isoleucine and leucine can be a target for enzymatic cleavage. For example, the C-terminal dipeptide Ile-Leu of neurotensin analogs is susceptible to degradation by proteases. nih.gov

Studies have investigated how modifications to amino acid sequences can affect proteolytic stability. For instance, substituting isoleucine with its fluorinated analog, trifluoroisoleucine (TfIle), in a peptide sequence can slow down degradation by proteases like α-chymotrypsin and pepsin. beilstein-journals.org The binding of the Z-Ile-Leu peptide to the active sites of ClpP1 and ClpP2 proteases from Mycobacterium tuberculosis has been structurally characterized, showing how this dipeptide interacts with the enzyme's substrate-binding clefts. pnas.org

Contributions to Immune System Modulation

Branched-chain amino acids (BCAAs) and their derived peptides can influence the immune system. frontiersin.orgnih.gov Leucine, in particular, affects the immune and inflammatory responses. frontiersin.org

A study investigating the effects of BCAA-containing dipeptides found that this compound stimulated an immune response in rats after acute exercise. foodandnutritionresearch.net Specifically, it elevated leukocyte and neutrophil counts and maintained lymphocyte levels, suggesting it could attenuate exercise-induced immune suppression. foodandnutritionresearch.net Other research has indicated that dipeptides containing branched-chain amino acids can modulate immune cell functions. frontiersin.org For example, the octapeptide H-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-OH, an analog of cyclolinopeptide A, has shown significant immunosuppressive activity. mdpi.com The dipeptide Leu-Ile has also been noted for its potential to protect against neuronal death without significant immunosuppressant activity on T-cell proliferation, unlike the immunosuppressant drug FK506 which it partially resembles. nih.gov

Implications in Neurological Function and Metabolism

The dipeptide this compound and its constituent amino acids have been implicated in neurological functions and metabolic processes. Isoleucyl-leucine has been identified in calf brain stem, suggesting a potential role in the central nervous system. hmdb.ca

A significant finding is that the hydrophobic dipeptide Leu-Ile can protect against neuronal death by inducing the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) in cultured neurons. nih.gov Peripheral administration of Leu-Ile in mice increased the levels of these neurotrophic factors in the striatum and protected against dopaminergic neuron damage in a model of Parkinson's disease. nih.gov Importantly, this neuroprotective effect was observed without the immunosuppressive activity associated with some neuroprotective agents. nih.gov

Metabolically, dipeptides containing branched-chain amino acids, including Ile-Leu, have been shown to enhance glucose uptake in skeletal muscle cells, which could help in controlling hyperglycemia. frontiersin.org In the brain, high levels of leucine can stimulate the degradation of all three BCAAs and affect the concentrations of neurotransmitters like serotonin (B10506). nih.govjianhaidulab.com

Compound/PeptideObserved Neurological/Metabolic EffectReference
This compound (Leu-Ile)Protects against neuronal death by inducing BDNF and GDNF synthesis. nih.gov
This compound (Ile-Leu)Enhances glucose uptake in skeletal muscle cells. frontiersin.org
This compound (Leu-Ile)Identified in calf brain stem. hmdb.ca
High Leucine DietsStimulate BCAA degradation in the brain and modify serotonin concentrations. nih.gov

Translational Research and Biomedical Applications of Isoleucyl Leucine Derivatives

Research Tool Applications in Biochemical and Molecular Studies

The dipeptide Isoleucyl-Leucine (H-ILE-LEU-OH) serves as a valuable tool in various biochemical and molecular investigations, primarily due to its nature as a specific substrate and its involvement in fundamental cellular processes.

Investigations into Protein-Peptide Interactions

The study of how proteins and peptides interact is fundamental to understanding cellular signaling, enzyme catalysis, and transport mechanisms. Dipeptides like this compound are instrumental in elucidating the specificity and kinetics of these interactions.

Research has shown that dipeptide binding proteins (Dpps) exhibit broad specificity, capable of binding dipeptides with a variety of side chains, including bulky hydrophobic ones like isoleucine and leucine (B10760876). ebi.ac.uk The structure of the dipeptide binding protein from Escherichia coli, for instance, has been determined in a complex with glycyl-leucine, revealing a binding site designed to recognize the peptide backbone while accommodating different side chains. rcsb.org This provides a model for understanding how proteins can recognize and bind short peptides like this compound. Studies on MHC class I molecules have demonstrated that certain dipeptides, particularly those with a hydrophobic second amino acid like glycyl-leucine, can promote the folding and stability of these proteins, making them receptive to binding higher affinity peptides. pnas.orgnih.gov This suggests that dipeptides can act as chemical chaperones, influencing the conformation and function of larger protein complexes.

The binding of dipeptides to cellular membranes is another area of investigation. Studies using nuclear magnetic resonance have shown that dipeptides can associate with fatty acid membranes, a process that may have been important in the colocalization of molecules in early life. acs.org While the binding of a dipeptide is generally less than its constituent amino acids, this interaction is a key factor in understanding the cellular environment. acs.org

Studies of Enzymatic Activity and Specificity

This compound and similar dipeptides are crucial for studying the activity and substrate specificity of peptidases, enzymes that break down peptides. The hydrolysis of specific dipeptides is often used to characterize and quantify the activity of these enzymes in various biological samples.

Dipeptidases have been studied for their activity on various dipeptide substrates. For example, dipeptidase activity in urine has been measured using L-alanyl-L-alanine and has shown a significant correlation with the activity against L-leucyl-L-leucine. nih.gov This indicates that different dipeptides can be used to probe the activity of the same or similar enzymes. In the context of food science, the dipeptidase and tripeptidase activities of sourdough lactobacilli have been characterized using substrates like Leu-Leu and Leu-Leu-Leu, chosen because of the prevalence of hydrophobic amino acids like leucine and isoleucine in wheat flour. conicet.gov.ar

The inhibition of enzymes is another critical area of study. Dipeptidyl peptidase IV (DPP-IV) is a key target in diabetes research, and various di- and tripeptides have been identified as inhibitors. bachem.com The presence of hydrophobic amino acids, such as isoleucine and leucine, at the N-terminal position of a peptide can enhance its DPP-IV inhibitory activity by interacting with the hydrophobic pocket of the enzyme's active site. mdpi.com

Potential as Biomarkers in Health and Disease States

The concentration of dipeptides, including this compound, in biological fluids and tissues can change in response to various physiological and pathological conditions. This has led to research into their potential use as biomarkers for diagnosing and monitoring diseases.

Association with Metabolic Disorders (e.g., Insulin (B600854) Resistance, Type 2 Diabetes Mellitus)

Metabolic disorders like insulin resistance and type 2 diabetes mellitus (T2DM) are characterized by profound changes in the body's metabolism, including the processing of amino acids and their derivatives.

Elevated levels of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — are associated with a higher risk of cardiometabolic diseases, including obesity and diabetes. mdpi.com Disorders of BCAA metabolism, such as maple syrup urine disease, result from the body's inability to properly break down these amino acids, leading to their accumulation and that of their by-products. msdmanuals.comnih.gov

Recent metabolomic studies have highlighted the potential of dipeptides as biomarkers for T2DM. A study analyzing salivary metabolites found that a significant number of metabolites that differed between individuals with and without T2DM were dipeptides. nih.gov Specifically, dipeptides like Gln-Trp, Phe-Asn, His-Phe, His-Tyr, Met-Tyr, and Leu-Gln were identified as potential predictors of T2DM. nih.gov Other research has shown that while some dipeptide concentrations are lower in T2DM, others are increased. frontiersin.org The mechanisms behind these changes are still being investigated but may relate to altered peptidase activity. frontiersin.org Histidine-containing dipeptides, for instance, have been shown to mitigate inflammation and improve glycemic control in obesity and T2DM in experimental studies. researchgate.netnih.gov

Relevance in Cardiovascular Disease Research

The link between BCAA metabolism and cardiovascular disease (CVD) is an active area of research. mdpi.comnih.gov Elevated circulating levels of BCAAs have been associated with an increased risk of various cardiovascular conditions. frontiersin.orgnih.govnih.gov

Specifically, higher concentrations of isoleucine and leucine have been linked to an increased risk of major adverse cardiovascular events. frontiersin.org A meta-analysis of prospective studies found that elevated circulating isoleucine was associated with a higher risk of CVD. nih.gov Another study revealed that consuming a high percentage of calories from protein, and specifically the amino acid leucine, can increase the risk of atherosclerosis by activating immune cells. foodingredientsfirst.com Histidyl dipeptides are also being investigated for their potential cardioprotective effects. ahajournals.orgnih.gov While this compound itself is not a histidyl dipeptide, the broader research into dipeptides highlights their potential roles in cardiovascular health and disease. Some synthetic peptides incorporating isoleucine and leucine have been designed as inhibitors of angiotensin-converting enzyme (ACE), a key regulator of blood pressure, suggesting the potential for dipeptide-based interventions in cardiovascular diseases. bas.bgbiosynth.com

Implications in Cancer Research

The metabolic reprogramming that occurs in cancer cells can lead to alterations in the levels of various small molecules, including dipeptides. This has opened up the possibility of using dipeptides as cancer biomarkers.

Development of Bioactive Components for Functional Foods and Nutraceuticals

Isoleucyl-Leucine (Ile-Leu) is a notable bioactive component found in protein hydrolysates, particularly from whey, and is being investigated for its potential in functional foods and nutraceuticals. nih.govnih.gov These products are designed to offer health benefits beyond basic nutrition. verywellhealth.commdpi.com The applications of Ile-Leu in this sector primarily revolve around its metabolic and muscle health-promoting properties.

Research has shown that branched-chain amino acid (BCAA)-containing dipeptides, including Ile-Leu, can stimulate glucose uptake in muscle cells. nih.govjst.go.jp Specifically, Ile-Leu, a main component in some whey protein hydrolysates (WPH), has been found to significantly stimulate the rate of glucose uptake in L6 myotubes and isolated skeletal muscles. nih.govjst.go.jp This effect is linked to the activation of the PI3-kinase and aPKC pathways, which in turn leads to increased glycogen (B147801) content in the muscles. jst.go.jp This makes Ile-Leu a promising ingredient for sports nutrition products aimed at enhancing muscle recovery and performance. nih.gov Furthermore, the anabolic and anti-catabolic properties of leucine, a constituent of Ile-Leu, are well-documented to support muscle protein synthesis and repair, particularly in older adults. verywellhealth.comnih.govscielo.br

The presence of Ile-Leu in various enteral nutrition and foods for special medical purposes underscores its recognized nutritional value. mdpi.com These di- and tripeptides are considered to have immunomodulatory and other beneficial biological effects. mdpi.com

Below is a table summarizing the key findings related to Isoleucyl-Leucine in functional foods and nutraceuticals.

Research AreaFindingSource Organism/ProductPotential Application
Metabolic Health Stimulates glucose uptake in skeletal muscle cells via PI3-kinase and aPKC pathways.Whey Protein HydrolysateFunctional foods for blood sugar management, sports nutrition. nih.govjst.go.jp
Muscle Glycogen Increases glycogen content in isolated muscles.Whey Protein HydrolysateSports nutrition products for enhanced recovery. jst.go.jp
General Nutrition A common bioactive peptide in enteral nutrition and foods for special medical purposes.Various (e.g., Whey)Medical foods, nutritional supplements. mdpi.com

Exploration in Therapeutic Development (General Applications)

Beyond its application in nutraceuticals, Isoleucyl-Leucine and its derivatives are being actively researched for their potential in therapeutic development across a range of conditions. The unique structural and chemical properties of this dipeptide form the basis for its exploration as an antihypertensive, analgesic, antimicrobial, and antihelmintic agent.

Antihypertensive Agent Research

A significant area of research for Isoleucyl-Leucine derivatives is in the management of hypertension. Many bioactive peptides derived from food proteins have been shown to exhibit antihypertensive effects, primarily through the inhibition of the Angiotensin-I Converting Enzyme (ACE). scielo.brscielo.brnih.gov ACE plays a crucial role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. scielo.brnih.gov

Several studies have identified peptides containing both isoleucine and leucine that demonstrate noteworthy ACE-inhibitory activity. The presence of hydrophobic amino acids like isoleucine and leucine is often associated with potent ACE inhibition. nih.gov For instance, a peptide with the sequence Ile-Leu-Lys-Pro, isolated from duck egg white, exhibited a high ACE inhibitory activity with an IC50 value of 0.355 mM. scielo.brscielo.br The study suggested that the repetition of Ile and Leu in a peptide sequence could produce a synergistic effect, enhancing its ACE inhibitory activity. scielo.brscielo.br

Other research has identified various Ile-Leu containing peptides from different sources with significant ACE-inhibitory potential. The table below presents a selection of these peptides and their reported activities.

Peptide SequenceSourceIC50 Value (ACE Inhibition)
Ile-Leu-Lys-Pro Duck Egg White0.355 mM scielo.brscielo.br
Ile-Trp-Trp Marine Cobia Skin0.51 µM nih.gov
Ile-Phe-Leu Fermented Soybean (Tofuyo)44.8 µM tandfonline.com
Tyr-Ala-Glu-Glu-Arg-Tyr-Pro-Ile-Leu Egg White4.7 µM nih.gov
Met-Ile-Leu-Leu-Leu-Phe-Arg Tilapia0.12 µM mdpi.com
Ile-Leu-Leu-Pro-Glu-His Rice Wine Lees60.49 µg/ml frontiersin.org
Ile-Leu-Leu-Pro-Gln-His Rice Wine Lees120.10 µg/ml frontiersin.org

Analgesic Compound Development

The potential of Isoleucyl-Leucine derivatives in pain management is an emerging area of investigation. Research has focused on modifying the dipeptide to create potent inhibitors of enzymes that degrade neurotensin (B549771), a neuropeptide involved in pain perception.

One such derivative, N-[3-[(hydroxyamino)carbonyl]-1-oxo-2(R)-benzylpropyl]-L-isoleucyl-L-leucine , has been synthesized and identified as a powerful inhibitor of multiple enzymes that break down neurotensin and neuromedin N. researchgate.netscience.govcapes.gov.br The inhibition of these degrading enzymes is a promising strategy for enhancing and prolonging the natural analgesic effects of neurotensin. This specific compound has demonstrated analgesic effects, suggesting its potential as a lead molecule for the development of novel, non-opioid pain therapeutics. researchgate.net

Antimicrobial and Antifungal Investigations of Related Peptides

Peptides rich in hydrophobic amino acids like leucine and isoleucine are known to be crucial components of many natural antimicrobial peptides (AMPs). mdpi.commdpi.com These residues contribute to the peptides' ability to interact with and disrupt the cell membranes of microorganisms. mdpi.com

Research has shown that peptides containing both isoleucine and leucine can exhibit a broad spectrum of activity against both bacteria and fungi. mdpi.com For example, the substitution of certain amino acids with leucine or isoleucine in existing AMPs has been shown to modulate their antimicrobial activity and toxicity. acs.org

A specific example is the cyclic tetrapeptide cyclo-(isoleucyl-prolyl-leucyl-alanyl) , which has been isolated from marine bacteria such as Pseudomonas sp. and Pseudoalteromonas sp. nih.govresearchgate.netfrontiersin.orgitmedicalteam.pl The synthesized version of this cyclopeptide has been tested for its antimicrobial and antifungal properties. It displayed moderate antibacterial activity against Gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae, and potent antifungal activity against the pathogenic fungus Candida albicans and the dermatophytes Microsporum audouinii and Trichophyton mentagrophytes, with a reported Minimum Inhibitory Concentration (MIC) of 6 μg/mL for the fungal species. nih.govresearchgate.net

The table below summarizes the antimicrobial and antifungal activity of this Isoleucyl-Leucine containing cyclopeptide.

OrganismTypeActivityConcentration
Pseudomonas aeruginosaGram-negative BacteriaModerate Antibacterial6 μg/mL (MIC) nih.govresearchgate.net
Klebsiella pneumoniaeGram-negative BacteriaModerate Antibacterial6 μg/mL (MIC) nih.govresearchgate.net
Candida albicansFungusPotent Antifungal6 μg/mL (MIC) nih.govresearchgate.net
Microsporum audouiniiFungus (Dermatophyte)Potent Antifungal6 μg/mL (MIC) nih.govresearchgate.net
Trichophyton mentagrophytesFungus (Dermatophyte)Potent Antifungal6 μg/mL (MIC) nih.govresearchgate.net

Antihelmintic Properties in Biological Models

In addition to antimicrobial and antifungal activities, certain Isoleucyl-Leucine containing peptides have demonstrated potential as antihelmintic agents. Helminth infections remain a significant global health issue, and new therapeutic agents are needed.

The same cyclic tetrapeptide, cyclo-(isoleucyl-prolyl-leucyl-alanyl) , that exhibited antimicrobial properties has also been evaluated for its antihelmintic activity. nih.govresearchgate.netfrontiersin.orgitmedicalteam.pl In biological models using various earthworm species, which are common models for preliminary antihelmintic screening, this cyclopeptide showed potent activity. nih.govresearchgate.net The synthesized peptide was effective against Megascoplex konkanensis and Eudrilus sp., indicating its potential as a lead compound for the development of new antihelmintic drugs. frontiersin.org

Computational and Theoretical Investigations of Isoleucyl Leucine

Molecular Modeling for Dipeptide Conformation and Dynamics

Molecular modeling encompasses a range of computational techniques used to simulate and understand the three-dimensional structures and dynamic movements of molecules. For a dipeptide such as Isoleucyl-Leucine, these simulations are crucial for exploring its vast conformational space, which is determined by the rotation around various single bonds within its backbone and side chains.

For isoleucine, the side-chain χ2 dihedral angle typically samples four main conformations: trans, gauche-, gauche+, and gauche100. However, analysis of high-resolution crystal structures and solution-state studies indicates that the trans (χ2 ≈ 170°) and gauche- (χ2 ≈ 300°) conformers are the most predominantly sampled in solution. The populations of these rotameric states are influenced by local steric interactions. In isoleucine, the g- rotamer is often favored due to steric conflicts that destabilize other conformations. fccc.edu Leucine's side-chain conformation is also analyzed through its χ1 and χ2 angles, with studies correlating chemical shifts to conformational averaging of the χ2 angle to define its rotameric states. nih.gov

Table 1: Common Side-Chain Dihedral Angles and Rotamer Populations for Isoleucine and Leucine (B10760876).
Amino AcidDihedral AngleRotamer StateApproximate AngleObserved Population Notes
Isoleucineχ2trans~170°Highly populated in solution (~81%).
gauche-~300°Second most populated in solution (~15%).
gauche+~66°Low population (~2%).
gauche100~100°Low population (~2%).
Leucineχ1 / χ2g+ (χ1~60°)-Populations are conformationally coupled. nih.gov
t (χ1~180°)-The combination of χ1 = -60°, χ2 = 180° is common. nih.gov
g- (χ1~-60°)-The combination of χ1 = 180°, χ2 = 60° is less common. nih.gov

Quantum chemistry methods, such as ab initio Hartree-Fock and Density Functional Theory (DFT), provide a fundamental approach to predicting molecular structure and energetics. nih.govmit.edu These methods are used to perform geometry optimizations of peptides to find their most stable conformations and to calculate their electronic properties. The efficiency of modern algorithms allows for the systematic optimization of small protein structures, which can then be compared against experimental data from crystallography or NMR. mit.edu

For peptides containing residues like leucine, quantum chemical methods have been successfully used to predict NMR chemical shielding tensors. nih.gov These calculations help to explain the observed chemical shifts in terms of molecular geometry, such as backbone and side-chain torsion angles. nih.govresearchgate.net Studies have shown a strong correlation between predicted structures and those determined experimentally, validating the use of these theoretical approaches for understanding peptide behavior. mit.edu

Side-Chain Dihedral Angle (e.g., χ1, χ2) Analysis

Molecular Docking Simulations for Ligand-Enzyme Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like H-ILE-LEU-OH) when it binds to a receptor, such as an enzyme, to form a stable complex. researchgate.netmdpi.com This method is instrumental in understanding the molecular basis of substrate selectivity.

Simulations have been performed to study the interaction of isoleucine and leucine with their cognate aminoacyl-tRNA synthetases (aaRSs), enzymes crucial for protein synthesis. nih.govbiopolymers.org.ua For instance, molecular dynamics (MD) simulations of archaeal Leucyl-tRNA synthetase (LeuRS) were used to investigate its editing mechanism, which ensures the fidelity of protein synthesis. nih.govresearchgate.net These simulations revealed that the branched side chain of isoleucine can prevent the close approach of water molecules necessary for the hydrolysis of a mischarged tRNA, thereby slowing the editing reaction. nih.govresearchgate.net

Docking studies on Thermus thermophilus LeuRS showed that the enzyme's active site has a clear preference for leucine over other amino acids like isoleucine and norvaline, based on docking scores and calculated interaction energies. biopolymers.org.uanbuv.gov.ua MD simulations further revealed that isoleucine exhibits lower electrostatic interactions with the active site compared to leucine. biopolymers.org.uanbuv.gov.ua These computational findings align well with experimental data on aminoacylation, demonstrating the predictive power of docking and MD simulations in explaining enzyme specificity. biopolymers.org.ua

Table 2: Representative Findings from Docking Simulations of Isoleucine/Leucine with Aminoacyl-tRNA Synthetases.
EnzymeLigandSimulation MethodKey Finding
P. horikoshii LeuRSIsoleucyl-tRNALeuMolecular DynamicsThe branched isoleucine side chain sterically hinders water access, slowing the hydrolytic editing reaction. nih.govresearchgate.net
T. thermophilus LeuRSIsoleucineMolecular DockingIsoleucine showed a lower docking score and binding affinity compared to the cognate substrate, leucine. biopolymers.org.uanbuv.gov.ua
T. thermophilus LeuRSIsoleucyl-adenylateMolecular DynamicsThe isoleucyl-adenylate intermediate was found to be less stable and conformationally favorable than the leucyl-adenylate. biopolymers.org.uanbuv.gov.ua
E. coli MetRSIsoleucineHierDockThe enzyme's binding pocket showed strong discrimination against non-cognate amino acids, including isoleucine. nih.gov

Coarse-Grained Simulations of Dipeptide Association and Self-Assembly

While all-atom simulations provide high-resolution detail, they are computationally expensive for studying large-scale phenomena like peptide self-assembly. Coarse-grained (CG) simulations offer a more efficient alternative by grouping atoms into single "beads," reducing the system's degrees of freedom. d-nb.info This approach allows for the simulation of longer timescales and larger systems, making it ideal for studying dipeptide association and aggregation. d-nb.infonih.gov

CG models are developed to reproduce properties observed in more detailed atomistic simulations, such as conformational sampling and intermolecular interactions. d-nb.info Studies on hydrophobic dipeptides show that those composed of nonpolar aliphatic residues, like isoleucine and leucine, have a strong tendency to associate and form tight clusters in aqueous environments. nih.govresearchgate.net The degree of association is strongly correlated with the hydrophobicity of the dipeptide. nih.gov Although specific CG simulations for this compound are not widely documented, the principles derived from studies of similar dipeptides (e.g., diphenylalanine, Ala-Ile) are directly applicable. d-nb.infoacs.org These simulations predict that the hydrophobic nature of both isoleucine and leucine would drive the self-assembly of this compound in water.

Computational Studies on D-Amino Acid Substituted Peptides and Chirality Effects

Life on Earth is characterized by homochirality, with proteins being composed almost exclusively of L-amino acids. Computational studies are used to explore why this preference exists and to investigate the structural and energetic consequences of substituting L-amino acids with their D-enantiomers. nih.gov

Computational modeling of peptides containing D-amino acid substitutions, including isoleucine and leucine, has been performed to assess their relative stability. nih.govpreprints.org These studies model primordial polypeptides to test the effects of D-amino acid incorporation on folding energies and secondary structure. nih.govresearchgate.net Findings suggest that the impact of a D-amino acid substitution is context-dependent. Peptides with stable secondary structures like α-helices and long β-sheets appear to be less sensitive to D-amino acid replacements compared to those with short β-sheets. nih.govresearchgate.net In some cases, the substitution of an L-amino acid with its D-form can disrupt critical structures, leading to a loss of biological activity, particularly if the substitution is in the middle of a sequence. nih.gov However, other studies have found that a mixture of L- and D-amino acids can potentially form stable and functional structures, suggesting that some D-amino acid-containing peptides could have been viable in a prebiotic world. nih.govpreprints.org

Theoretical Basis for NMR Parameter Prediction and Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for determining the structure of peptides in solution. Theoretical and computational methods are essential for interpreting the complex data that NMR experiments produce. Specifically, there is a strong theoretical basis for predicting NMR chemical shifts and correlating them with specific structural features.

Quantum chemical calculations can predict the ¹³C chemical shifts of amino acid residues with a high degree of accuracy. nih.govresearchgate.net For isoleucine and leucine, the chemical shifts of side-chain carbons are highly sensitive to their conformation. nih.gov For example, the difference between the chemical shifts of the two leucine methyl carbons (δCδ1 - δCδ2) is a powerful indicator of the side-chain dihedral angles (χ1 and χ2). nih.gov Similarly, the Cδ1 chemical shift in isoleucine provides a direct measure of the conformational sampling around its χ2 dihedral angle. These correlations between structure and NMR parameters, established through theoretical models and computational analysis, allow researchers to translate experimental chemical shift data into detailed, three-dimensional structural and dynamic information. nih.gov

Future Directions and Emerging Research Areas for H Ile Leu Oh

Innovations in Synthetic Methodologies and Scalable Production

The synthesis of dipeptides like H-ILE-LEU-OH has traditionally been a cornerstone of peptide chemistry. numberanalytics.com Common methods include both liquid-phase and solid-phase peptide synthesis (SPPS), with the latter being widely used for its efficiency in sequentially adding amino acids. numberanalytics.com Enzymatic synthesis, which employs enzymes to form the peptide bond, offers a greener alternative. numberanalytics.com

Future research is focused on developing more efficient and scalable synthetic strategies. Innovations in coupling reagents and protecting group chemistry are crucial for improving yield and purity while minimizing side reactions like epimerization, where the stereochemistry of an amino acid is unintentionally altered. mdpi.com For instance, studies have compared various coupling agents to reduce the risk of racemization during the formation of the peptide bond. mdpi.com Microwave-assisted peptide synthesis has also emerged as a technique to accelerate the synthesis process. biotage.com

Furthermore, the biotechnological production of branched-chain amino acids (BCAAs) like isoleucine and leucine (B10760876) is an active area of research, which could indirectly impact the scalable production of this compound. nih.gov Developing cost-effective and high-yield fermentation and purification processes for the constituent amino acids is a key step towards the large-scale availability of the dipeptide.

Development of Advanced Analytical Techniques for Comprehensive Characterization

A significant challenge in dipeptide research is the comprehensive analysis and characterization of these molecules, particularly in complex biological samples. researchgate.netacs.org The presence of structural isomers, such as L-Leucyl-L-Isoleucine (Leu-Ile), which has the same mass as this compound but a different sequence, complicates analysis by mass spectrometry alone. researchgate.netacs.org

To address this, researchers are developing novel analytical platforms that couple separation techniques with high-resolution mass spectrometry. researchgate.netnih.gov Capillary electrophoresis and liquid chromatography are being employed to separate isomers before they are introduced into the mass spectrometer. researchgate.netacs.orgnih.gov Tandem mass spectrometry (MS/MS) techniques are then used for fragmentation analysis, which can help in distinguishing between isomers like isoleucine and leucine based on characteristic product ions. nih.gov For instance, a characteristic ion at m/z 69.07 has been proposed to differentiate between Ile and Leu residues. nih.gov

Advanced methods like hot electron capture dissociation (HECD) are also being explored to distinguish between isomeric amino acid residues within peptides. researchgate.net Furthermore, pre-column derivatization techniques, where dipeptides are chemically modified before analysis, can enhance their detection and separation in reversed-phase liquid chromatography. jst.go.jp These advancements will be critical for accurately profiling and quantifying this compound in various biological matrices.

Deeper Elucidation of Molecular Mechanisms in Biological Systems

While dipeptides are known as intermediates in protein metabolism, their specific biological roles are still being uncovered. hmdb.ca Some dipeptides are known to have physiological or cell-signaling effects. hmdb.ca Future research will focus on understanding the precise molecular mechanisms through which this compound exerts its effects in biological systems.

This involves identifying the specific transporters responsible for its uptake into cells and across biological barriers. nih.gov Dipeptides are known to be absorbed via specific ATP-dependent transporters in enterocytes and the blood-brain barrier. nih.gov Research into the function of aminoacyl-tRNA synthetases, enzymes that attach amino acids to their corresponding tRNAs, is also relevant. embopress.orgpnas.org For example, leucyl-tRNA synthetase (LeuRS) has an editing domain to ensure the correct amino acid is used, and understanding its interaction with leucine and its analogues is crucial. embopress.org

Studies are also investigating how dipeptides might influence metabolic pathways. For example, the dipeptide glycyl-leucine has been shown to be involved in the repression of the enzyme threonine deaminase in Escherichia coli. nih.gov Understanding if this compound has similar regulatory roles is a key area for future investigation. Computational studies can also provide insights into the structural features and interactions of dipeptides, helping to understand their function at an atomic level. nih.govresearchgate.net

Targeted Therapeutic Design Based on Isoleucyl-Leucine Scaffolds

The unique properties of dipeptides, such as their small size, potential for oral availability, and ability to be transported across biological barriers, make them attractive scaffolds for drug design. nih.govnih.gov A strategy known as "peptide drug-based design" involves transforming a known non-peptide drug into a dipeptide analog, which can mimic the structure of a regulatory peptide. nih.govnih.gov

The Isoleucyl-Leucine scaffold could be utilized to design novel therapeutic agents. This could involve creating peptidomimetics or modifying the dipeptide structure to enhance its biological activity and stability. nih.gov For example, dipeptide-based nanocarriers are being developed for drug delivery, and the properties of this compound could be harnessed for such applications. dergipark.org.tr Short peptide-based supramolecular assemblies are also being explored for their potential in drug delivery. rsc.org

Furthermore, there is growing interest in branched peptides for therapeutic applications, such as in the development of vaccine systems and peptide scaffolds. biotage.com The Isoleucyl-Leucine motif could be incorporated into these more complex structures to create targeted therapeutics.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the role of this compound, future research will increasingly rely on the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a systems-level view of biological processes. researchgate.netnih.gov

By integrating these diverse datasets, researchers can identify correlations between the levels of this compound and changes in gene expression, protein abundance, and other metabolites. researchgate.net For example, a study on Aspergillus niger under oxygen limitation showed changes in the intracellular pools of various amino acids, including leucine and isoleucine, which were correlated with transcriptomic data. researchgate.net

Deep learning algorithms and other advanced computational tools are being developed to facilitate the integration and interpretation of these large and complex datasets. frontiersin.org This will enable the identification of novel pathways and regulatory networks involving this compound and could lead to the discovery of new biomarkers for disease and novel therapeutic targets.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing H-ILE-LEU-OH using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : SPPS involves coupling L-isoleucine to a resin-bound leucine residue under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–4°C during activation to minimize racemization .
  • pH : Use a mildly alkaline environment (pH 8–9) for efficient amide bond formation.
  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency.
  • Protection Groups : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for amino acid side-chain protection.
    • Validation : Monitor reaction progress via Kaiser test or HPLC. Characterize purity (>95%) using reverse-phase HPLC and mass spectrometry (MS) .

Q. How can researchers ensure reproducibility of this compound synthesis protocols?

  • Methodological Answer :

  • Detailed Documentation : Include step-by-step procedures for amino acid activation, coupling times, and deprotection cycles.
  • Standardization : Use calibrated instruments (e.g., automated peptide synthesizers) to reduce variability.
  • Reagent Quality : Specify batch numbers and purity grades for solvents and reagents.
  • Peer Validation : Share protocols with collaborators for independent replication, referencing Beilstein Journal guidelines for experimental rigor .

Advanced Research Questions

Q. How should researchers address contradictory spectral data (e.g., NMR vs. MS) when characterizing this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate using multiple techniques:
  • NMR : Confirm backbone structure and stereochemistry via 2D COSY or HSQC.
  • MS : Verify molecular weight (244.33 g/mol) and isotopic patterns.
  • HPLC : Assess purity and detect byproducts.
  • Error Analysis : Check for solvent impurities (e.g., residual DMF in NMR samples) or ionization artifacts in MS .
  • Literature Comparison : Compare findings with prior studies on similar dipeptides to resolve discrepancies .

Q. What strategies are effective for integrating this compound into multi-omics studies (e.g., proteomics/metabolomics)?

  • Methodological Answer :

  • Sample Preparation : Use stable isotope labeling (e.g., ¹³C/¹⁵N) to track this compound in complex biological matrices.
  • Workflow Design :

Extraction : Optimize solvent systems (e.g., acetonitrile/water) for peptide recovery.

Separation : Apply nano-LC or capillary electrophoresis for high-resolution separation.

Detection : Utilize high-resolution MS (Orbitrap or Q-TOF) for accurate mass identification.

  • Data Integration : Use bioinformatics tools (e.g., Skyline, MaxQuant) to correlate peptide abundance with metabolic pathways .

Q. How can researchers design experiments to investigate this compound’s role in protein folding or enzyme inhibition?

  • Methodological Answer :

  • Hypothesis-Driven Framework : Apply the P-E/I-C-O model:
  • Population (P) : Target proteins (e.g., proteases, chaperones).
  • Exposure/Intervention (E/I) : Vary this compound concentration (µM–mM range).
  • Comparison (C) : Control groups with scrambled peptides or solvent-only.
  • Outcome (O) : Measure folding kinetics (circular dichroism) or enzymatic activity (fluorometric assays) .
  • Statistical Power : Use ANOVA or mixed-effects models to account for biological variability .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships of this compound in cell-based assays?

  • Methodological Answer :

  • Curve Fitting : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values.
  • Outlier Detection : Use Grubbs’ test or ROUT method to exclude anomalous data points.
  • Visualization : Generate heatmaps or dose-response curves with error bars (SEM/SD) using tools like GraphPad Prism or Python’s Seaborn .

Q. How should researchers handle incomplete or ambiguous data in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Iterative Refinement : Use molecular dynamics (MD) simulations to predict binding conformations.
  • Hypothesis Testing : Design truncated analogs (e.g., H-ILE-OH, H-LEU-OH) to isolate functional groups.
  • Meta-Analysis : Aggregate data from public repositories (e.g., PubChem, ChEMBL) to identify trends .

Ethical & Reporting Standards

Q. What are the best practices for reporting this compound research to meet journal guidelines (e.g., Beilstein Journal)?

  • Methodological Answer :

  • Structured Abstracts : Highlight objectives, methods, and novel findings within 250 words.
  • Data Transparency : Deposit raw spectra, chromatograms, and scripts in repositories like Zenodo or Figshare.
  • Ethical Compliance : Disclose funding sources and conflicts of interest in the Acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.